molecular formula C12H12N2O3 B1676918 Nalidixic acid CAS No. 389-08-2

Nalidixic acid

Cat. No.: B1676918
CAS No.: 389-08-2
M. Wt: 232.23 g/mol
InChI Key: MHWLWQUZZRMNGJ-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

  • Mechanism of Action

    Target of Action

    Nalidixic acid, a synthetic 1,8-naphthyridine antimicrobial agent, primarily targets the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) in DNA, facilitating replication and transcription processes in bacteria .

    Mode of Action

    This compound’s active metabolite, hydroxythis compound , binds strongly but reversibly to DNA . This binding interferes with the synthesis of RNA, and consequently, with protein synthesis . By inhibiting DNA gyrase, this compound prevents the unwinding of DNA, thereby inhibiting bacterial DNA replication .

    Biochemical Pathways

    The inhibition of DNA gyrase by this compound affects the DNA replication pathway in bacteria. This disruption of DNA replication prevents the bacteria from multiplying and growing, leading to a bacteriostatic effect at lower concentrations . At higher concentrations, this compound can have a bactericidal effect, killing the bacteria instead of merely inhibiting their growth .

    Pharmacokinetics

    Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract . It reaches peak blood concentrations in two to four hours . The daily urinary recovery of the administered drug is approximately 80% at steady state . This compound is partially metabolized in the liver and has an elimination half-life of 6-7 hours, which can be significantly longer in cases of renal impairment .

    Result of Action

    This compound has marked antibacterial activity against gram-negative bacteria including Enterobacter species, Escherichia coli, Morganella Morganii; Proteus Mirabilis, Proteus vulgaris, and Providencia rettgeri . It is used clinically to treat urinary tract infections caused by these susceptible gram-negative microorganisms .

    Safety and Hazards

    Nalidixic acid may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause drowsiness or dizziness . It is harmful if swallowed .

    Future Directions

    Resistance to quinolone antibiotics has been a serious problem ever since nalidixic acid was introduced into clinical medicine . Over time, resistance of pathogenic microbes to this compound led to the design of novel variants to revive its potential application . The results of the work presented signify the potentials of nanotechnological applications for the revival of the quinolone antibiotic, this compound .

    Biochemical Analysis

    Biochemical Properties

    Nalidixic acid plays a crucial role in biochemical reactions by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, thereby halting DNA synthesis. This interaction is specific to bacterial enzymes, making this compound effective against bacterial infections while having minimal impact on human cells .

    Cellular Effects

    This compound exerts significant effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA synthesis, leading to cell death. In bacterial cells, this compound affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of DNA gyrase and topoisomerase IV results in the accumulation of DNA breaks, which triggers the bacterial SOS response and ultimately leads to cell death .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding to the A subunit of DNA gyrase and the C subunit of topoisomerase IV. This binding interferes with the enzymes’ ability to introduce negative supercoils into DNA, which is essential for DNA replication and transcription. By stabilizing the DNA-enzyme complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and inhibition of bacterial growth .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. Initially, this compound rapidly inhibits DNA synthesis, leading to a decrease in bacterial growth. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound is relatively stable under laboratory conditions, but prolonged exposure can lead to the development of bacterial resistance .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and central nervous system toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of adverse effects .

    Metabolic Pathways

    This compound is metabolized in the liver, primarily through hydroxylation to form hydroxythis compound. This metabolite retains antibacterial activity and contributes to the overall effectiveness of this compound. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the conversion of this compound to its active metabolite. The presence of hydroxythis compound in the bloodstream ensures sustained antibacterial activity .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in bacterial cells, where it exerts its antibacterial effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability. Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound .

    Subcellular Localization

    This compound primarily localizes in the cytoplasm of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV. The subcellular localization of this compound is crucial for its antibacterial activity, as it needs to reach its target enzymes to inhibit DNA synthesis. Post-translational modifications and targeting signals may influence the localization and activity of this compound within bacterial cells .

    Preparation Methods

    • Nalidixic acid is synthesized from 2-methylpyridine to form 2-amino-5-methylpyridine.
    • The latter compound is then condensed with ethyl formate and diethyl oxalate to produce N-(2-methyl-5-amino-pyridine)methylene malonate.
    • Cyclization at 260-270°C followed by hydrolysis with sodium hydroxide yields 7-methyl-1,8-naphthyridine-4-hydroxy-3-carboxylic acid.
    • Finally, N-alkylation with bromoethane leads to this compound .
  • Chemical Reactions Analysis

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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    InChI

    InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)
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    InChI Key

    MHWLWQUZZRMNGJ-UHFFFAOYSA-N
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    Canonical SMILES

    CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
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    Molecular Formula

    C12H12N2O3
    Record name NALIDIXIC ACID
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    Related CAS

    3374-05-8 (hydrochloride salt, anhydrous)
    Record name Nalidixic acid [USAN:USP:INN:BAN:JAN]
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    DSSTOX Substance ID

    DTXSID3020912
    Record name Nalidixic acid
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    Molecular Weight

    232.23 g/mol
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    Physical Description

    Nalidixic acid is a cream-colored powder. (NTP, 1992), Solid
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    Solubility

    less than 1 mg/mL at 70 °F (NTP, 1992), Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1., PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES, 2.30e+00 g/L
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    Mechanism of Action

    Evidence exists for Nalidixic acid that its active metabolite, hydroxynalidixic acid, binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis., IT APPEARS TO ACT BY INHIBITING DNA SYNTH.
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    Color/Form

    PALE BUFF, CRYSTALLINE POWDER, WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER

    CAS No.

    389-08-2
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    Melting Point

    444 to 446 °F (NTP, 1992), 229-230 °C, 229.5 °C
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    Synthesis routes and methods I

    Procedure details

    The culture medium LB (Tryptone 10 g/L, yeast extract 5 g/L, NaCl 10 g/L) that once autoclaved was supplemented with 25 μg/mL of kanamycin was used to grow E. coli S17-1 λ pir. Once the stationary phase was achieved, 0.2-0.3 A600 units of the App culture and 0.6-0.8 A600 units of the E. coli culture were added to 1 mL of a 10 mM solution of MgSO4. Next it was centrifuged during 2 minutes at 15,000 g and the pellet so obtained was resuspended in 200 μl of a 10 mM MgSO4 solution. Once the mixture of both cultures had been done, this was extended on a 2.5 cm and 0.45 μM nitrocellulose filter previously placed on a Petri dish containing TSYN medium supplemented with 15 g/L Noble agar. After incubation during 6 hours at 37 C., the filter with the conjugation was placed in a tube containing 2 mL of PBS (Na2HPO410 mM, KH2PO4 1 mM, NaCl 137 mM, KCl 2 mM pH 7.4). After vigorous shaking, the filter was removed and the cell suspension was centrifuged during 2 minutes at 15,000 g and the pellet was resuspended in 500 μL of PBS. The so obtained suspension was distributed in Petri dishes with TSYN medium supplemented with 15 g/L Noble Agar, 50 μg/mL kanamycin and 50 μg/mL nalidixic acid, at a rate of 100 μL of cell suspension for each Petri dish. The resulting cultures were incubated at 37 C. for 24-36 hours. With this procedure 65 colonies resistant to kanamicin and nalidixic acid, were obtained for the conjugation with the plasmid pApxIΔH2, which equals a frequency of transformation of 1.3×10−7 for each receptor cell.
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    Synthesis routes and methods II

    Procedure details

    85 mutant strains obtained above were inoculated in a 8 ml LB medium containing 50 μg/ml ampicillin in a large test tube, and cultured at 30° C. for 17 hr. The culture medium was inoculated at 1% in a 8 ml medium containing 100 μg/ml ampicillin [16 g/L dipotassium hydrogen phosphate, 14 g/L potassium dihydrogen phosphate, 5 g/L ammonium sulfate, 1 g/L citric acid (anhydrous), 5 g/L casamino acid (manufactured by Difco), 10 g/L glucose, 10 mg/L vitamin B1, 25 mg/L magnesium sulfate heptahydrate, 50 mg/L iron sulfate heptahydrate, 100 mg/L L-proline, adjusted with 10 mol/L sodium hydroxide to pH 7.2, and glucose, vitamin B1, magnesium sulfate heptahydrate and iron sulfate heptahydrate were separately autoclaved and added] in a test tube, and cultured at 30° C. for 24 hr. The culture medium was centrifuged and a culture supernatant was obtained. The accumulated amounts of L-glutamine and L-glutamic acid in the culture supernatant were quantified by high performance liquid chromatography (HPLC), and productivity of L-glutamine and L-glutamic acid was evaluated.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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